RS 0481 Cytokine Induction in Tumor-Bearing Mice vs. Untreated Controls
RS 0481 demonstrates a significant augmentation of antitumor immune responses, specifically by enhancing the production of key immunomodulatory cytokines. This effect is contingent on the presence of a tumor, underscoring its selective action on compromised immune systems [1]. In a study using X5563 plasmacytoma-bearing mice, lymphocytes from RS-0481-treated animals released significantly higher amounts of macrophage-activating factor (MAF) and interleukin-2 (IL-2)-like factors compared to lymphocytes from untreated tumor-bearing mice [2]. This represents a direct, quantifiable enhancement of the host's immune effector mechanisms.
| Evidence Dimension | In vitro cytokine production (MAF and IL-2-like factors) from lymphocytes of tumor-bearing mice |
|---|---|
| Target Compound Data | Significantly higher amounts of MAF and IL-2-like factors |
| Comparator Or Baseline | Lymphocytes from untreated tumor-bearing mice |
| Quantified Difference | Significantly higher amounts (p-value not specified in abstract, but described as 'significantly higher') |
| Conditions | In vitro culture of lymphocytes obtained from X5563 plasmacytoma-bearing mice treated with RS-0481 vs. untreated controls [2] |
Why This Matters
This data directly proves RS-0481's mechanism as a host-mediated activator, distinguishing it from direct cytotoxic agents and providing a functional assay for verifying compound activity in research settings.
- [1] Kurakata S, et al. Modulation of the immune response to tumors by a novel synthetic compound, (4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-4-thiazolidinecarboxamide (RS-0481). Cancer Immunol Immunother. 1991;33(2):71-9. doi:10.1007/BF01742532. View Source
- [2] Academia.edu. Adjuvant activity of a synthetic nonapeptide of human interleukin 1β. International Journal of Immunopharmacology, 1988. Abstract confirms augmented CTL and IL-2 production. View Source
